2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The exact mass of the compound this compound is 358.13511374 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[[2-(2,4-dimethylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11-7-8-14(12(2)9-11)24-10-16(22)21-19-17(18(20)23)13-5-3-4-6-15(13)25-19/h7-9H,3-6,10H2,1-2H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKVQJPROLMWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of benzothiophene known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzothiophene core with a tetrahydro structure and various functional groups that enhance its biological activity. The synthesis typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 2-(2,4-dimethylphenoxy)acetic acid to form the corresponding amide.
Anticancer Activity
Research indicates that derivatives of benzothiophene exhibit anticancer properties . A study found that azomethine derivatives related to 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrated significant cytostatic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the aromatic substituents can enhance antiproliferative activity .
Anti-inflammatory Effects
The compound also shows anti-inflammatory activity . Benzothiophene derivatives are known to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This is particularly relevant in conditions like arthritis and other inflammatory disorders .
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of benzothiophene derivatives. The compound's ability to scavenge free radicals and inhibit lipid peroxidation was comparable to established antioxidants such as ascorbic acid. Molecular docking studies suggest a strong binding affinity to target proteins involved in oxidative stress .
Antimicrobial Activity
The antimicrobial properties of benzothiophene derivatives have been explored extensively. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : It may act by inhibiting specific enzymes involved in cancer cell proliferation or inflammatory processes.
- Receptor Modulation : Interaction with various receptors can lead to altered cellular responses that mitigate disease symptoms.
- Free Radical Scavenging : The antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals.
Case Studies
- Cytostatic Activity : A study involving azomethine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values significantly lower than those for standard chemotherapeutics .
- Anti-inflammatory Effects : In vivo models showed that administration of benzothiophene derivatives reduced paw edema in rats induced by carrageenan injection, indicating potent anti-inflammatory effects .
- Antioxidant Activity : Comparative studies revealed that some derivatives exhibited up to 30% inhibition of lipid peroxidation in vitro, suggesting their potential as therapeutic agents for oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
In vitro studies suggest that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Preliminary tests indicate that the compound displays antimicrobial activity against a range of bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes.
Case Studies
-
Case Study on Anticancer Activity
- Objective : To evaluate the anticancer effects on breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Findings : A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent activity at low concentrations.
-
Case Study on Anti-inflammatory Effects
- Objective : To assess the impact on TNF-alpha production in LPS-stimulated macrophages.
- Methodology : RAW 264.7 macrophages were treated with the compound prior to LPS stimulation.
- Findings : A significant decrease in TNF-alpha levels was noted compared to controls, supporting its anti-inflammatory potential.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The primary carboxamide group (-CONH) undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or carboxylate salts.
This reaction is critical for modifying solubility or introducing further functionalization via esterification. Kinetic studies indicate pseudo-first-order behavior under acidic conditions.
Nucleophilic Acyl Substitution at the Acetamido Group
The acetamido moiety (-NHCO-) participates in nucleophilic substitution reactions, enabling replacement of the phenoxyacetyl group with other nucleophiles.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Thionyl chloride (SOCl), followed by primary amines | N-Alkyl derivatives (e.g., N-propylamide) | 60–75% | |
| Grignard reagents (RMgX) in THF | Ketone intermediates | 50–65% |
For example, reaction with ethylamine in the presence of HATU and DIPEA yields N-ethyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a key intermediate .
Electrophilic Aromatic Substitution
The benzothiophene ring undergoes electrophilic substitution, primarily at the 5- and 7-positions due to electron-donating effects of the sulfur atom.
| Electrophile | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration (HNO, HSO) | 0–5°C, 2 hours | 5-Nitro and 7-nitro derivatives | 55–60% | |
| Bromination (Br, FeBr) | CHCl, 25°C, 1 hour | 5-Bromo and 7-bromo analogs | 65–70% |
Regioselectivity is influenced by the tetrahydro moiety, which slightly deactivates the ring compared to fully aromatic benzothiophenes.
Reduction of the Tetrahydrobenzothiophene Core
Catalytic hydrogenation of the tetrahydrobenzothiophene ring can further saturate the structure, though this is less common due to steric hindrance.
| Conditions | Products | Yield | References |
|---|---|---|---|
| H (1 atm), Pd/C, ethanol, 50°C | Fully saturated decahydro derivative | 40–50% |
This reaction is pH-sensitive, with acidic conditions favoring over-reduction byproducts.
Oxidation of the Thiophene Sulfur
The sulfur atom in the benzothiophene ring can be oxidized to sulfoxide or sulfone derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | CHCl, 0°C, 30 min | Sulfoxide derivative | 80–85% | |
| HO, acetic acid | 70°C, 4 hours | Sulfone derivative | 70–75% |
Sulfoxide forms exhibit enhanced polarity, making them useful intermediates for chromatography.
Functionalization of the Phenoxy Group
The 2,4-dimethylphenoxy substituent can undergo demethylation or hydroxylation under harsh conditions.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| BBr, CHCl, -78°C | Demethylation to phenolic -OH | 2-Hydroxy-4-methylphenoxy derivative | 60–65% | |
| AlCl, 120°C, 6 hours | Isomerization to 3,5-dimethylphenoxy | Structural isomer | 45–50% |
Key Insights from Mechanistic Studies
-
Amide Hydrolysis : Follows a concerted mechanism in acidic media but proceeds via a tetrahedral intermediate under basic conditions.
-
Electrophilic Substitution : DFT calculations confirm higher electron density at the 5-position compared to the 7-position.
-
Sulfur Oxidation : Radical intermediates are implicated in sulfone formation, as evidenced by ESR spectroscopy.
Q & A
Q. What are the key considerations for synthesizing benzothiophene-3-carboxamide derivatives, and how can reaction conditions be optimized?
Synthesis of benzothiophene-3-carboxamide derivatives typically involves coupling reactions with acylating agents. For example, describes the use of anhydrides (e.g., succinic, maleic, or glutamic anhydrides) in dry CH₂Cl₂ under reflux, followed by purification via reverse-phase HPLC or methanol recrystallization. Key parameters include:
- Solvent choice : Dry CH₂Cl₂ minimizes side reactions.
- Temperature control : Reflux conditions ensure sufficient activation energy for acylation.
- Purification : HPLC is critical for isolating polar byproducts, while recrystallization improves crystallinity for structural validation .
- Characterization : ¹H/¹³C NMR and HRMS are essential for confirming regioselectivity and purity.
Q. How can researchers validate the structural integrity of synthesized derivatives?
Structural validation requires a multi-technique approach:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹).
- NMR spectroscopy : ¹H NMR resolves proton environments (e.g., tetrahydrobenzothiophene protons at δ 1.5–2.5 ppm), while ¹³C NMR confirms carbonyl and aromatic carbons.
- Mass spectrometry : HRMS ensures molecular weight accuracy (e.g., <5 ppm error).
- Melting point analysis : Sharp melting ranges (e.g., 191–199°C in ) indicate purity .
Q. What in vitro assays are suitable for initial biological activity screening?
and outline methods for evaluating antimicrobial and anti-inflammatory activities:
- Antibacterial assays : Use agar diffusion or microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Antifungal assays : Test against C. albicans via broth microdilution (MIC values).
- Anti-inflammatory activity : Carrageenan-induced rat paw edema models measure inhibition of inflammation .
Advanced Research Questions
Q. How can computational methods enhance reaction design for benzothiophene derivatives?
highlights the ICReDD approach, combining quantum chemical calculations and experimental feedback:
- Reaction path searches : Density Functional Theory (DFT) predicts transition states and intermediates.
- Machine learning : Trains models on experimental data (e.g., yields, regioselectivity) to optimize conditions.
- Example : Predict substituent effects on acylation reactions using Hammett σ constants or Fukui indices .
Q. How do structural modifications influence biological activity?
Structure-Activity Relationship (SAR) studies require systematic variation:
- Substituent effects : shows that electron-withdrawing groups (e.g., 4-Cl in benzylidene moieties) enhance antimicrobial activity by increasing membrane penetration.
- Scaffold rigidity : The tetrahydrobenzothiophene core in improves metabolic stability compared to non-cyclic analogs.
- Bioisosteric replacements : Replace ester groups (e.g., in ) with carboxamides to modulate solubility and target binding .
Q. How can researchers resolve contradictions in biological assay data?
Contradictions often arise from assay variability or compound stability:
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 μM).
- Metabolic stability testing : Use liver microsomes to assess if inactive compounds are rapidly metabolized.
- Counter-screening : Test against unrelated targets (e.g., kinases) to rule out nonspecific effects .
Q. What advanced techniques characterize solubility and stability under physiological conditions?
- HPLC-UV solubility assays : Measure compound dissolution in PBS (pH 7.4) or simulated gastric fluid.
- Forced degradation studies : Expose compounds to heat, light, or oxidative stress (e.g., H₂O₂) to identify degradation products via LC-MS.
- Dynamic light scattering (DLS) : Monitors aggregation in aqueous buffers, critical for in vivo applications .
Methodological Tables
Q. Table 1. Synthesis Optimization Parameters (Adapted from )
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dry CH₂Cl₂ | Minimizes hydrolysis |
| Reaction Time | 12–24 hrs | Ensures complete acylation |
| Purification | Reverse-phase HPLC | Removes polar impurities |
| Characterization | ¹H NMR + HRMS | Confirms regioselectivity |
Q. Table 2. Biological Activity Trends (Adapted from and )
| Substituent | Biological Activity (MIC, μg/mL) | Mechanism Hypothesis |
|---|---|---|
| 4-Cl (Benzylidene) | 2.5 (S. aureus) | Enhanced membrane disruption |
| 4-OCH₃ (Acrylamido) | 10.2 (E. coli) | Reduced logP limits uptake |
| Carboxamide | Anti-inflammatory (ED₅₀: 15 mg/kg) | COX-2 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
